molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

カタログ番号 B549288
CAS番号: 2078-54-8
分子量: 178.27 g/mol
InChIキー: OLBCVFGFOZPWHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propofol is an intravenous anesthetic used for induction and maintenance of general anesthesia or sedation . It is also used in critically ill patients who require a breathing tube connected to a ventilator . Propofol is prepared in a lipid emulsion, which gives it the characteristic milky white appearance .


Synthesis Analysis

A multi-step process using continuous flow chemistry to produce propofol has been described . A scale-up of a 5-stage process (two continuous flow chemical steps, two extractions using a semi-batch approach, and one purification) provided propofol in high purity . The use of simple, inexpensive, and readily available reagents affords a viable process for this widely employed active pharmaceutical ingredient .


Molecular Structure Analysis

The empirical formula of propofol (2,6‐diisopropylphenol) is C12H18O, and its molecular weight is 178.27 . The octanol/water partition coefficient for propofol is 6,761:1 at a pH of 6–8.5, and its pKa is 11 .


Chemical Reactions Analysis

Propofol undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . Pharmacodynamic interactions are the most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .


Physical And Chemical Properties Analysis

Propofol is an intravenous hypnotic drug that is used for induction and maintenance of sedation and general anesthesia . It exerts its effects through potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor .

科学的研究の応用

  • General Anesthesia

    • Field: Anesthesiology
    • Application: Propofol is used to put patients to sleep and keep them asleep during general anesthesia for surgery or other medical procedures .
    • Method: Propofol is injected into a vein through an IV . A healthcare provider will give this injection .
    • Outcome: Patients relax and fall asleep very quickly after propofol is injected . Their breathing, blood pressure, oxygen levels, kidney function, and other vital signs are watched closely while they are under the effects of propofol .
  • Sedation in Critical Care

    • Field: Critical Care Medicine
    • Application: Propofol is used to sedate a patient who is under critical care and needs a mechanical ventilator (breathing machine) .
    • Method: Similar to its use in anesthesia, propofol is administered intravenously .
    • Outcome: The patient is sedated, allowing for the use of a mechanical ventilator .
  • Management of Refractory Status Epilepticus

    • Field: Neurology
    • Application: Propofol is used in the management of refractory status epilepticus .
    • Method: Propofol is administered intravenously .
    • Outcome: The seizures are controlled, providing relief to the patient .
  • Outpatient Endoscopic Surgeries

    • Field: Gastroenterology
    • Application: Propofol is being used for various outpatient endoscopic surgeries such as painless gastrointestinal endoscopy and tracheoscopy .
    • Method: Propofol is administered intravenously .
    • Outcome: The patient is sedated, allowing for painless endoscopic procedures .
  • Prevention of Pain on Injection

    • Field: Anesthesiology
    • Application: Propofol is used to prevent pain on injection .
    • Method: Using an antecubital vein instead of a hand vein has been found to be the most effective single intervention .
    • Outcome: The overall risk of pain from propofol injection alone was reduced to about 60% .
  • Sedation for COVID-19 Patients

    • Field: Critical Care Medicine
    • Application: Propofol may be used to sedate coronavirus (COVID-19) patients who need mechanical ventilation in the intensive care unit (ICU) .
    • Method: Propofol is administered intravenously .
    • Outcome: The patient is sedated, allowing for the use of a mechanical ventilator .

Safety And Hazards

Propofol has a generally favorable profile as a sedative, but administering toxic doses can harm a patient’s overall condition . It has dose-dependent effects leading to changes in blood pressure and heart rate at higher doses . The initial administration can cause pain at the injection site .

将来の方向性

While propofol is a commonly used agent, numerous drawbacks and patient safety issues remain . Further studies should be conducted to justify the differences in recovery time between different formulations of propofol . This will help in formulating better ways to manage and treat conditions related to propofol in the future .

特性

IUPAC Name

2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCVFGFOZPWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Record name propofol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propofol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023523
Record name Propofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.955 g/cu cm @ 20 °C
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The action of propofol involves a positive modulation of the inhibitory function of the neurotransmitter gama-aminobutyric acid (GABA) through GABA-A receptors.
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Propofol

Color/Form

Light-straw-colored liquid

CAS RN

2078-54-8
Record name Propofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2078-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propofol [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name propofol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propofol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disoprofol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The following description is representative of the rearrangement of an alkyl phenyl ether. A mixture of 15 g isopropyl (2-isopropylphenyl) ether and 5 g of catalyst (gamma-alumina, silica-modifed alumina, or aluminum phosphate) in a 300 ml stirred autoclave under nitrogen may be heated for 2-6 hours with stirring. After the reaction mixture has cooled to room temperature a solvent such as acetone may be added and the mixture filtered. Solvent may be removed by evaporation, under reduced pressure if desired, and the formed 2,6-diisopropylphenol may be isolated by fractional distillation.
[Compound]
Name
alkyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 15 g of isopropyl (2-isopropylphenyl) ether was added 8 g of 1% fluorided alumina. The mixture was placed in a 300 cc stirred autoclave and the system was flushed with nitrogen and left under a nitrogen atmosphere. The autoclave was heated to 150° C. for 1 hour with stirring during which time the pressure reached 200 psig. The cooled reaction mixture was taken up in acetone, filtered, and the solvent was removed on a rotary evaporator. The residue was analyzed by gas-liquid phase chromatography (glpc) which showed the presence of 2-isopropylphenol (10%), isopropyl(2-isopropylphenyl) ether (28%), 2,6-diisopropylphenol (60%), and 2,4,6-triisopropylphenol (2%). Thus, the 2,6-diisopropylphenol was formed with 83% selectivity.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The process for the preparation of highly pure 2,6-diisopropyl phenol (Formula I), comprises reacting p-hydroxy benzoic acid (Formula II) with an alkylating agent in presence of aq. mineral acid at a temperature in the range of 60-65° C. followed by basification with sodium hydroxide to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) including ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V, dimer impurity, 4,4′-oxydibenzoic acid of Formula IV, and the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V; (b) washing with hot water to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV; (c) washing with methanol-water mixture, to remove monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI, followed by decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), free from impurities of Formula IV, V and VI, in presence of high boiling solvent and a catalyst at high temperature to yield 2,6-diisopropyl phenol having purity of 99.9% by HPLC. 2,6-diisopropyl phenol thus obtained is substantially free of ether impurity 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene of Formula VII and monoalkylated phenol impurity 2-(propan-2-yl) phenol of Formula VIII.
Name
3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To the solution of 4-hydroxy-3,5-diisopropyl benzoic acid 100 g (0.45 M) (example 1) in ethylene glycol (150 ml) was added sodium hydroxide pallets 41.5 g (1.03M) and heated to 140-145° C. under inert atmosphere. After 7 hrs of continued heating at 140-145° C., the reaction mass was cooled to room temperature and diluted with 5 times water. The pH of the mass was then adjusted to 1-2 using concentrated Hydrochloric acid, reaction mixture was stirred for one hour and extracted three times with 200 ml toluene, combined toluene layers were washed twice with 5% aq. sodium bicarbonate solution (50 ml) and finally with water (200 ml), solvent was removed under reduced pressure and a dark brown colored residue which remained was distilled under high vacuum condition (0.2 mm/Hg) to yield 75 g (93.5%) of 2,6-diisopropyl phenol collected as a colourless to pale yellow oily liquid, HPLC Purity 99.93%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The polymerisation carried in a manner similar to that Whitcombe et al. The Molar ratio used was of (2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate to crosslinker (ethylenedimethacrylic acid) to 1,1′-azobis(cyclohexanecarbonitrile) (ABCHC) was 1:19:0.125 for bulk and 1:1:0.125 for membranes, 2 ml/g monomers as porogen (toluene). The polymerisation took 48 hors to complete at 60–80° C. for bulk polymer and 24 hours for the membranes.
Name
(2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylenedimethacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propofol
Reactant of Route 2
Reactant of Route 2
Propofol
Reactant of Route 3
Propofol
Reactant of Route 4
Propofol
Reactant of Route 5
Propofol
Reactant of Route 6
Propofol

Citations

For This Compound
596,000
Citations
C Vanlersberghe, F Camu - Modern Anesthetics, 2008 - Springer
… Propofol does not cause significant inotropic depression at clinically relevant concentrations. But in vitro, propofol … In animal models, the cardioprotective effects of propofol derive in part …
Number of citations: 195 link.springer.com
PE Marik - Current pharmaceutical design, 2004 - ingentaconnect.com
… As a consequence of these properties propofol is being … Propofol has a remarkable safety profile. Dose dependent … propofol infusions have been associated with the “propofol …
Number of citations: 611 www.ingentaconnect.com
CE Short, A Bufalari - Veterinary clinics of North America: Small animal …, 1999 - Elsevier
… evidence of the efficacy and safety of propofol when used as an anesthetic under normal … propofol is desirable. Muscle relaxation and the degree of analgesia observed with propofol …
Number of citations: 271 www.sciencedirect.com
I Vasileiou, T Xanthos, E Koudouna, D Perrea… - European journal of …, 2009 - Elsevier
Propofol, a short-acting intravenous anaesthetic agent has gained wide acceptance since its introduction in the late 80s, not only in operating rooms but also in other departments, due …
Number of citations: 326 www.sciencedirect.com
MT Baker, M Naguib, DC Warltier - The Journal of the American …, 2005 - pubs.asahq.org
… the development of propofol emulsions with altered propofol and lipid contents, the … propofol-cyclodextrin and propofol-polymeric micelle formulations. In addition, a number of propofol …
Number of citations: 389 pubs.asahq.org
JB Glen - Anaesthesia, 1998 - Wiley Online Library
… for blood propofol analysis were collected frequently, both during and following propofol … that the clearance of propofol may be greater at lower propofol concentrations, because most of …
PE Marik - … : The Journal of Human Pharmacology and Drug …, 2005 - Wiley Online Library
… propofol on NO production are complex; however, propofol may reverse the changes in NOS that have occurred in patients with sepsis. In those receiving propofol anesthesia, propofol …
S Lundström, R Twycross, M Mihalyo… - Journal of pain and …, 2010 - Elsevier
… and vomiting is also helped by adjunctive propofol. In patients receiving non-platinum … 3 -receptor antagonist, propofol was of benefit in ≥80%. In palliative care, propofol also has been …
Number of citations: 80 www.sciencedirect.com
TW Schnider, CF Minto, SL Shafer… - The Journal of the …, 1999 - pubs.asahq.org
… of propofol were given on each of two different study days. The propofol concentration was … of age, was determined from steady state concentrations after 60 min of propofol infusion. …
Number of citations: 293 pubs.asahq.org
PCA Kam, D Cardone - Anaesthesia, 2007 - Wiley Online Library
… controlled trial of the use of propofol infusions involving 327 patients in a … propofol-treated patients with a trend toward statistical significance [36]. The group that did not receive propofol …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。